molecular formula C8H4F4N2 B15224468 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole

2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole

Cat. No.: B15224468
M. Wt: 204.12 g/mol
InChI Key: DCMSSJSGZIXYMR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally related to imidazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole typically involves the introduction of difluoromethyl and difluoro groups into the benzimidazole core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-halophenyltrifluoroacetimidoyl chlorides with primary amines in the presence of catalytic copper(I) iodide and N,N,N’,N’-tetramethylethylenediamine can yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzimidazole oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole is unique due to the presence of both difluoromethyl and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C8H4F4N2

Molecular Weight

204.12 g/mol

IUPAC Name

2-(difluoromethyl)-4,5-difluoro-1H-benzimidazole

InChI

InChI=1S/C8H4F4N2/c9-3-1-2-4-6(5(3)10)14-8(13-4)7(11)12/h1-2,7H,(H,13,14)

InChI Key

DCMSSJSGZIXYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)F)F)F

Origin of Product

United States

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